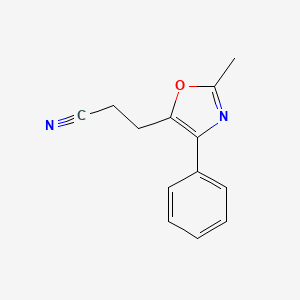
3-(2-Methyl-4-phenyl-1,3-oxazol-5-yl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methyl-4-phenyl-1,3-oxazol-5-yl)propanenitrile: is a heterocyclic compound with a fascinating structure. It belongs to the oxazole family, which has gained attention in medicinal chemistry due to its diverse biological activities . The compound consists of a doubly unsaturated 5-membered ring containing one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom. It was first synthesized in 1947 and remains a stable liquid at room temperature .
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes lead to the formation of this compound. One common approach involves the condensation of 2-methyl-4-phenyl-1,3-oxazole-5-carbaldehyde with malononitrile, followed by cyclization to yield the desired product. Other variations exist, but this method highlights the key steps in its synthesis.
Reaction Conditions:: The reaction typically occurs under reflux conditions using suitable solvents (e.g., ethanol or acetonitrile) and basic catalysts (such as sodium ethoxide). Precise reaction conditions may vary based on the specific synthetic route employed.
Industrial Production:: While no specific industrial-scale production methods are widely reported for this compound, its synthesis can be adapted for larger-scale production using appropriate process optimization.
Analyse Chemischer Reaktionen
Reactivity::
3-(2-Methyl-4-phenyl-1,3-oxazol-5-yl)propanenitrile: participates in various chemical reactions, including:
Oxidation: It can undergo oxidation reactions, leading to the formation of oxazole derivatives with different functional groups.
Reduction: Reduction of the nitrile group can yield corresponding amines.
Substitution: Substituents on the phenyl ring influence its reactivity.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides) can be used.
Major Products:: The major products depend on the specific reaction conditions and substituents. Oxidation may lead to oxazole derivatives with additional oxygen-containing functional groups, while reduction produces corresponding amines.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry:: Researchers explore the compound’s potential as an antitumor agent, antimicrobial, or anti-inflammatory drug. Its unique structure makes it an interesting lead for drug development.
Biological Studies:: In biology, this compound could serve as a probe to investigate cellular pathways or molecular targets. Its effects on cell viability, apoptosis, and gene expression warrant further study.
Industry::
Wirkmechanismus
The precise mechanism by which 3-(2-Methyl-4-phenyl-1,3-oxazol-5-yl)propanenitrile exerts its effects remains an active area of research. It likely interacts with specific cellular targets or pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Uniqueness:: Its unique combination of a phenyl ring, oxazole moiety, and nitrile group sets it apart from other compounds. Few molecules exhibit this exact structure.
Similar Compounds:: While no direct analogs exist, related compounds include other oxazole derivatives, such as 2-methyl-4-phenyl-1,3-oxazole itself, which lacks the nitrile group.
Eigenschaften
CAS-Nummer |
89149-98-4 |
|---|---|
Molekularformel |
C13H12N2O |
Molekulargewicht |
212.25 g/mol |
IUPAC-Name |
3-(2-methyl-4-phenyl-1,3-oxazol-5-yl)propanenitrile |
InChI |
InChI=1S/C13H12N2O/c1-10-15-13(11-6-3-2-4-7-11)12(16-10)8-5-9-14/h2-4,6-7H,5,8H2,1H3 |
InChI-Schlüssel |
XCWDBIUGBNRURK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(O1)CCC#N)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


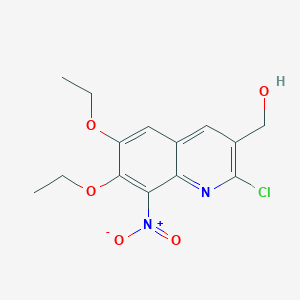
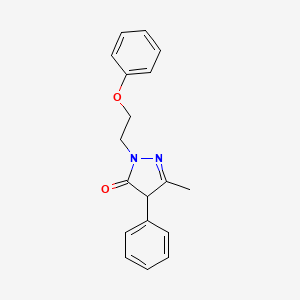
![(3aR,4S,6R,6aR)-6-[6-(dimethylamino)purin-9-yl]-4-(hydroxymethyl)-3a,4,6,6a-tetrahydro-3H-furo[2,3-c]furan-2-one](/img/structure/B12901771.png)

![2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B12901784.png)


![8-Quinolinol, 5,5'-[1,3-propanediylbis(iminomethylene)]bis-](/img/structure/B12901806.png)
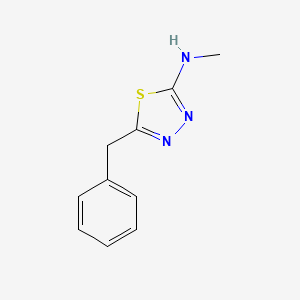
![2-((3-Chloropropyl)thio)benzo[d]oxazole](/img/structure/B12901815.png)

![Isoxazolidine, 3-[1,1'-biphenyl]-4-yl-2-(3-methylphenyl)-5-phenyl-](/img/structure/B12901825.png)
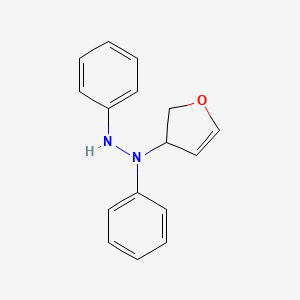
![2-phenyl-N-{[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}acetamide](/img/structure/B12901851.png)
